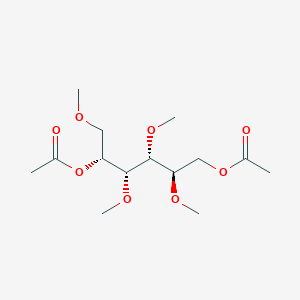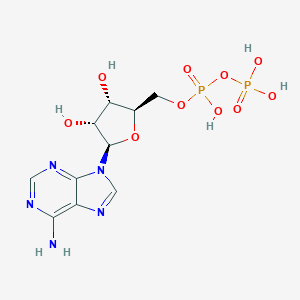![molecular formula C15H18N4O B100903 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide CAS No. 19471-28-4](/img/structure/B100903.png)
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide, also known as DMTA-NO, is a nitric oxide (NO) donor molecule that has gained significant attention in the field of scientific research. NO is an important signaling molecule in the body that regulates various physiological processes, including blood pressure, immune response, and neurotransmission. DMTA-NO is a synthetic molecule that can release NO under controlled conditions, making it a useful tool for studying the role of NO in different biological systems.
Wirkmechanismus
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide releases NO through a process called diazeniumdiolation, which involves the formation of a diazeniumdiolate intermediate that rapidly decomposes to release NO. The release of NO can be controlled by adjusting the pH and temperature of the solution, allowing researchers to study the effects of NO under different conditions.
Biochemische Und Physiologische Effekte
NO is a potent signaling molecule that can regulate a wide range of physiological processes. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has been shown to have a number of biochemical and physiological effects, including the ability to relax vascular smooth muscle, inhibit platelet aggregation, and modulate immune function. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has several advantages for use in laboratory experiments. It can be easily synthesized and purified, and its release of NO can be controlled under different conditions. However, there are also limitations to its use. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide can be unstable under certain conditions, and its effects on biological systems can be complex and difficult to interpret.
Zukünftige Richtungen
There are many potential future directions for research involving 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide. One area of interest is the development of new treatments for neurological disorders based on the neuroprotective effects of 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide. Another area of interest is the use of 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide to study the role of NO in cancer biology and to develop new cancer therapies. Additionally, 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide could be used to investigate the effects of NO on the gut microbiome and to develop new treatments for gastrointestinal disorders.
Synthesemethoden
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide can be synthesized using a variety of methods, including the reduction of nitrite with a reducing agent and the reaction of a diazonium salt with a tertiary amine. One common method involves the reaction of 4-(dimethylamino)aniline with 3-methylpyridine-1-oxide to form the diazonium salt, which is then coupled with o-toluidine to produce 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide.
Wissenschaftliche Forschungsanwendungen
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has been used in a wide range of scientific studies to investigate the role of NO in different biological systems. For example, it has been used to study the effects of NO on platelet aggregation, vascular function, and immune response. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has also been used to investigate the role of NO in neurotransmission and to develop new treatments for neurological disorders.
Eigenschaften
CAS-Nummer |
19471-28-4 |
|---|---|
Produktname |
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide |
Molekularformel |
C15H18N4O |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
N,N,3-trimethyl-4-[(3-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(18(3)4)5-6-14(11)16-17-15-7-8-19(20)10-12(15)2/h5-10H,1-4H3 |
InChI-Schlüssel |
CYFJOEDEKQPMBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=[N+](C=C2)[O-])C |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=[N+](C=C2)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)



